2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol
Description
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol is a benzimidazole derivative functionalized with a boronic ester (dioxaborolane) group and an ethanol substituent. The dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . This compound’s structural duality—combining a hydrophobic aromatic core with polar and reactive groups—makes it valuable in pharmaceutical and materials science research.
Properties
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-5-6-13-12(9-11)17-10-18(13)7-8-19/h5-6,9-10,19H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOAAFCSKOWIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol is a derivative of benzo[d]imidazole featuring a boron-containing moiety. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and molecular biology applications. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
- Chemical Formula : C₁₄H₁₈BNO₄
- Molecular Weight : 273.11 g/mol
- CAS Number : Not specifically listed but related compounds are noted in literature.
The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes involved in cancer cell proliferation and survival. The boron atom in the dioxaborolane group enhances the compound's reactivity and stability, allowing it to participate in various biochemical pathways.
Biological Activity Overview
-
Anticancer Activity :
- The compound exhibits significant activity against various cancer cell lines by inhibiting key proteins involved in tumor growth. Studies have shown that derivatives of benzo[d]imidazole can disrupt protein-protein interactions crucial for cancer cell survival .
- Case Study : A study involving benzimidazolone inhibitors demonstrated that similar compounds could lead to the degradation of the BCL6 protein, a known oncogene implicated in diffuse large B-cell lymphoma .
-
Enzyme Inhibition :
- The presence of the dioxaborolane moiety allows for selective inhibition of certain enzymes, which can be beneficial in targeting metabolic pathways associated with cancer cells .
- Table 1: Enzyme Inhibition Data
Compound Target Enzyme IC50 (µM) Compound A BCL6 0.19 Compound B CDK12 0.25 Compound C SARS-CoV-2 0.206
- Cellular Mechanisms :
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the benzo[d]imidazole core or the dioxaborolane group can significantly alter potency and selectivity.
Table 2: Structure-Activity Relationship Analysis
| Modification | Effect on Activity |
|---|---|
| Alkyl substitution | Increased lipophilicity |
| Halogenation | Enhanced receptor binding |
| Boron functionalization | Improved enzyme inhibition |
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions:
The presence of the boron atom in the dioxaborolane group enables the compound to function as a boronic acid equivalent in Suzuki coupling reactions. This reaction is pivotal in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules. For instance, the compound can be used to link aryl groups to alkenes or other aryls, facilitating the production of various pharmaceuticals and agrochemicals.
Aldol Reactions:
The aldehyde functionality present in related compounds allows for aldol condensation reactions. This reaction can lead to the formation of β-hydroxy carbonyl compounds, which are important intermediates in organic synthesis.
Material Science
Aggregation-Induced Emission (AIE):
Compounds containing dioxaborolane moieties have been utilized in the development of AIE-active materials. These materials exhibit enhanced fluorescence when aggregated, making them suitable for applications in organic light-emitting diodes (OLEDs) and bioimaging. The compound can be integrated into polymer matrices to improve their luminescent properties.
Dye-Sensitized Solar Cells (DSSCs):
The compound's ability to act as a sensitizer in DSSCs has been explored. By incorporating it into the photoanode, it enhances the light absorption and conversion efficiency of solar cells. Studies have shown that such compounds can achieve significant power conversion efficiencies (PCE), contributing to the development of more efficient solar energy technologies.
Biological Applications
Anticancer Activity:
Research indicates that derivatives of benzimidazole possess anticancer properties. The incorporation of the dioxaborolane group may enhance these effects by improving solubility and bioavailability. Preliminary studies suggest that this compound could inhibit tumor growth by interfering with cellular pathways involved in cancer progression.
Fluorescent Probes:
Due to its fluorescent properties, this compound can be used as a probe for biological imaging. It may allow researchers to visualize cellular processes in real time, aiding in the study of disease mechanisms and drug interactions.
Case Studies
Comparison with Similar Compounds
Boronic Ester Reactivity
The dioxaborolane group in the target compound facilitates Suzuki-Miyaura cross-coupling, a reaction widely employed in drug discovery (e.g., ). However, the ethanol substituent at N1 may influence reactivity:
- Electronic Effects: Hydrogen bonding between the ethanol hydroxyl and the benzimidazole nitrogen could stabilize the boronate intermediate, improving reaction selectivity in certain conditions .
Solubility and Pharmacokinetics
- The ethanol substituent increases hydrophilicity (logP ~1.5 estimated) compared to non-polar analogs like the phenyl- or tert-butyl-substituted derivatives (logP >3). This enhances bioavailability in aqueous systems .
- Fluorinated analogs (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole) exhibit superior metabolic stability due to fluorine’s electronegativity but lack the boronic ester’s versatility .
Preparation Methods
Miyaura Borylation Approach
One of the most efficient methods for preparing the target compound involves the Miyaura borylation reaction of a halogenated benzimidazole precursor. This approach typically utilizes a palladium-catalyzed cross-coupling reaction between a 5-bromo or 5-iodo benzimidazole derivative and bis(pinacolato)diboron.
The general reaction scheme can be outlined as follows:
- Preparation of 2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethanol
- Palladium-catalyzed borylation using bis(pinacolato)diboron
- Purification of the final product
A detailed protocol based on similar compounds involves:
- Combining 2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethanol (1 equivalent), bis(pinacolato)diboron (1.1-1.2 equivalents), and potassium acetate (3 equivalents) in anhydrous 1,4-dioxane
- Adding Pd(dppf)Cl₂ (0.05 equivalents) as catalyst after purging the reaction mixture with nitrogen
- Refluxing the reaction mixture for 12-24 hours under inert atmosphere
- Cooling to room temperature, filtering through Celite, and concentrating under reduced pressure
- Purifying the crude product via column chromatography using an appropriate solvent system
This method typically yields the desired product in 70-85% yield, with high purity when properly executed.
Direct C-H Borylation
An alternative approach involves direct C-H borylation of the benzimidazole core using iridium-catalyzed methodologies. This method eliminates the need for pre-halogenated precursors but requires careful control of regioselectivity:
- Reaction of 2-(1H-benzo[d]imidazol-1-yl)ethanol with bis(pinacolato)diboron in the presence of [Ir(COD)OMe]₂ and 4,4'-di-tert-butyl-2,2'-bipyridine
- Conducting the reaction in anhydrous THF at 80°C for 24-48 hours
- Purification by column chromatography
While this method offers a more atom-economical approach, it typically provides lower yields (40-60%) compared to the Miyaura borylation and may result in a mixture of regioisomers that require careful separation.
Construction of the Benzimidazole Ring
Condensation of o-Phenylenediamine Derivatives
Another strategic approach involves the construction of the benzimidazole ring from appropriately substituted o-phenylenediamine derivatives:
- Preparation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-phenylenediamine via protection-borylation-deprotection sequence
- Condensation with an appropriate carboxylic acid derivative or orthoester
- N-alkylation with 2-bromoethanol or a protected derivative
Optimization of Reaction Conditions
Successful preparation of this compound requires careful optimization of reaction conditions. Key parameters that significantly influence yield and purity include:
Catalyst Selection
For borylation reactions, the choice of catalyst plays a crucial role:
| Catalyst | Typical Loading | Advantages | Limitations |
|---|---|---|---|
| Pd(dppf)Cl₂ | 5 mol% | High activity, tolerates various functional groups | Relatively expensive |
| Pd(PPh₃)₄ | 3-5 mol% | Readily available, lower cost | Lower activity, air-sensitive |
| [Ir(COD)OMe]₂ | 1-3 mol% | Enables direct C-H borylation | Requires specialized ligands, expensive |
Pd(dppf)Cl₂ has been found to be particularly effective for the borylation of halogenated benzimidazoles, providing consistent yields above 75% when used under optimized conditions.
Solvent Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Temperature Range | Observations |
|---|---|---|
| 1,4-Dioxane | 80-110°C | Excellent for Miyaura borylation, high yields |
| DMF | 80-100°C | Good solubility of reagents, moderate yields |
| THF | 60-80°C | Suitable for iridium-catalyzed borylation |
| Toluene | 100-120°C | High-temperature reactions, moderate yields |
Anhydrous 1,4-dioxane has been identified as the optimal solvent for palladium-catalyzed borylation reactions, providing the highest yields and cleanest reaction profiles.
Base Selection
The choice of base is critical for successful borylation:
| Base | Equivalents | Comments |
|---|---|---|
| Potassium Acetate | 3.0 | Optimal for Miyaura borylation, mild conditions |
| Potassium Carbonate | 2.0-3.0 | Stronger base, may cause side reactions |
| Triethylamine | 2.0 | Useful for sensitive substrates |
| Sodium Hydride | 1.1 | For N-alkylation steps, requires careful handling |
Potassium acetate has proven to be the most effective base for borylation reactions, providing a balance between reactivity and selectivity.
Purification Strategies
Purification of this compound presents several challenges due to the presence of multiple functional groups. Effective purification strategies include:
- Column chromatography using silica gel with ethyl acetate/hexane or dichloromethane/methanol solvent systems
- Recrystallization from appropriate solvent mixtures (e.g., ethyl acetate/hexane)
- Trituration with non-polar solvents to remove non-polar impurities
For analytical purposes, the purity of the final compound can be assessed using:
- High-Performance Liquid Chromatography (HPLC)
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B)
- Mass Spectrometry (MS)
Scale-up Considerations
When scaling up the synthesis of this compound from laboratory to larger scales, several factors must be considered:
- Heat transfer efficiency in larger reaction vessels
- Catalyst loading optimization to reduce costs
- Solvent volumes and environmental impact
- Safety considerations, particularly for exothermic steps
- Purification strategies suitable for larger quantities
Modifications that have proven successful for scale-up include:
- Reducing catalyst loading to 2-3 mol% while extending reaction times
- Implementing continuous flow methodologies for critical steps
- Developing more efficient purification protocols that minimize solvent usage
Analytical Characterization
Comprehensive characterization of the synthesized this compound is essential to confirm its structure and purity. Expected analytical data includes:
NMR Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆): Expected characteristic signals include aromatic protons (7.2-8.0 ppm), methyl groups of the pinacol moiety (1.2-1.3 ppm), methylene protons adjacent to the nitrogen (4.0-4.2 ppm), methylene protons adjacent to the hydroxyl group (3.6-3.8 ppm), and the exchangeable hydroxyl proton
- ¹³C NMR: Signals for aromatic carbons (120-150 ppm), quaternary carbon attached to boron (appearing broad due to coupling), methyl carbons of pinacol (24-26 ppm), and methylene carbons (45-60 ppm)
- ¹¹B NMR: A characteristic signal at approximately 30-32 ppm confirming the presence of the boronate ester
Mass Spectrometry
- HRMS (ESI): [M+H]⁺ calculated for C15H22BN2O3: 289.1718
- Characteristic fragmentation patterns including loss of pinacol group
IR Spectroscopy
Key absorption bands include:
- O-H stretching (3200-3400 cm⁻¹)
- C-H stretching (2900-3000 cm⁻¹)
- C=N stretching (1600-1650 cm⁻¹)
- B-O stretching (1350-1380 cm⁻¹)
Q & A
Basic Questions
Q. What are the optimal reaction conditions for synthesizing 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol?
- Methodology :
- Imidazole Ring Formation : React benzil derivatives with ammonium acetate in acetic acid under reflux (36–48 hours) to form the imidazole core .
- Boronate Introduction : Use Suzuki-Miyaura coupling or direct boronation with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions (argon/nitrogen) to attach the boronic ester group .
- Purification : Column chromatography (hexane/ethyl acetate gradient) and recrystallization from ethanol improve purity (>99%) .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology :
- NMR : H and C NMR confirm proton environments and carbon frameworks. The boronate group shows characteristic peaks at δ 1.0–1.3 ppm (tetramethyl groups) .
- FTIR : B-O stretching (~1350–1310 cm) and O-H (ethanol moiety, ~3300 cm) validate functional groups .
- X-ray Crystallography : Single-crystal analysis (e.g., APEX2 software) resolves bond lengths (C-B: ~1.56 Å) and molecular geometry .
Advanced Questions
Q. How can computational methods predict the reactivity of the boronate group in cross-coupling reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to model boron’s electrophilicity. Fukui indices identify reactive sites for Suzuki-Miyaura couplings .
- Molecular Dynamics : Simulate solvent effects (e.g., THF/water mixtures) on boronate stability and aggregation tendencies .
Q. What strategies resolve contradictions in crystallographic data for boron-containing imidazoles?
- Methodology :
- Multi-Software Validation : Cross-check data using SAINT (integration) and SHELXL (refinement) to minimize R-factor discrepancies .
- Temperature Control : Collect data at 90 K to reduce thermal motion artifacts and improve resolution (<0.02 Å for bond lengths) .
Q. How does the boronate group influence the compound’s environmental persistence?
- Methodology :
- Degradation Studies : Use HPLC-MS to track hydrolysis byproducts under varying pH (e.g., rapid degradation in acidic conditions vs. stability in neutral pH) .
- Soil Sorption Tests : Measure log values to assess mobility in agricultural settings .
Methodological Notes
- Synthetic Challenges : Moisture sensitivity of the boronate group necessitates anhydrous conditions (e.g., Schlenk line techniques) .
- Analytical Cross-Validation : Combine LC-MS (for purity) and TLC (reaction monitoring) to ensure reproducibility .
- Advanced Characterization : Solid-state NMR (B) quantifies boron coordination environments in amorphous phases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
